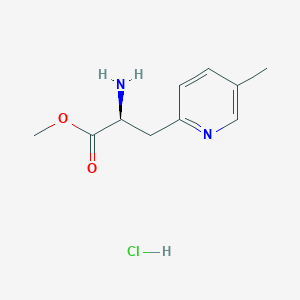

(S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride (MMPH) is a synthetic compound that has recently been shown to have a wide range of applications in scientific research. MMPH is a chiral molecule, meaning it can exist in two different forms, each of which has distinct properties. In recent years, MMPH has been studied for its potential as a drug target, as well as its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Cardiovascular Pharmacology

A study by Pérez-Alvarez et al. (1999) explored the cardiovascular pharmacological profiles of indorenate analogs, including compounds similar to (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride. These compounds were evaluated for their antihypertensive effects in spontaneously hypertensive rats and their action on blood pressure, vascular tone, and tension development in various animal models. The study concluded that specific structural modifications in these compounds could significantly influence their potency and affinity for serotonin receptors, affecting their cardiovascular effects (Pérez-Alvarez, Bobadilla, Hernández-Gallegos, & Hong, 1999).

Biocatalysis in Pharmaceutical Intermediates

Li et al. (2013) investigated the biocatalytic applications of similar compounds, specifically focusing on S-3-amino-3-phenylpropionic acid (S-APA), a pharmaceutical intermediate of S-dapoxetine. The study isolated and used Methylobacterium oryzae strain Y1-6 for the stereoselective hydrolysis of substrates related to this compound, demonstrating the potential of using microbial biocatalysis in pharmaceutical synthesis (Li, Wang, Huang, Zou, & Zheng, 2013).

Synthesis and Structural Analysis

The synthesis and structural analysis of related compounds have been a focus in various studies. For example, Vogt et al. (2013) conducted a detailed study on the polymorphism of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, an investigational pharmaceutical compound. Their research utilized spectroscopic and diffractometric techniques to characterize polymorphic forms, contributing to a better understanding of the physical and chemical properties of such compounds (Vogt, Williams, Johnson, & Copley, 2013).

Anticancer Potential

Research by Saad and Moustafa (2011) synthesized and evaluated the anticancer activity of S-glycosyl and S-alkyl derivatives of similar compounds. They found that certain derivatives exhibited significant in vitro anticancer activities, highlighting the potential use of these compounds in cancer treatment research (Saad & Moustafa, 2011).

Corrosion Inhibition

Vikneshvaran and Velmathi (2017) studied the effect of Schiff bases derived from L-Tryptophan, related to this compound, on the corrosion inhibition of stainless steel. Their findings suggest that these compounds could be effective in protecting metals against corrosion in acidic environments, indicating another potential application of these chemical compounds in the industrial sector (Vikneshvaran & Velmathi, 2017).

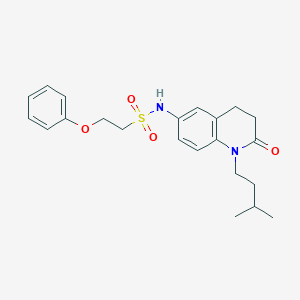

Propiedades

IUPAC Name |

methyl (2S)-2-amino-3-(5-methylpyridin-2-yl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-7-3-4-8(12-6-7)5-9(11)10(13)14-2;/h3-4,6,9H,5,11H2,1-2H3;1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSWKHKYYJANIQ-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CC(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C=C1)C[C@@H](C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2-Chloroacetyl)amino]-5-thiaspiro[3.5]nonane-2-carboxamide](/img/structure/B2358533.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2358539.png)

![1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2358543.png)

![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide](/img/structure/B2358545.png)

![2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid](/img/structure/B2358547.png)

![5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2358549.png)

![[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B2358551.png)

![2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B2358552.png)